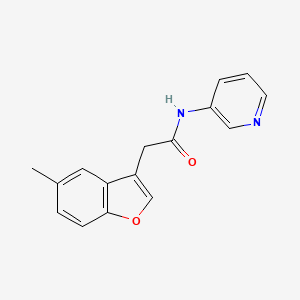![molecular formula C19H17NO7 B4191619 methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate](/img/structure/B4191619.png)
methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate
Overview
Description
Methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate, commonly known as Boc-Lys(Ac)2-O-Me, is a chemical compound that has been widely used in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Boc-Lys(Ac)2-O-Me is a potent inhibitor of trypsin-like proteases and has been extensively used as a tool in biochemical and physiological studies.
Mechanism of Action
Boc-Lys(Ac)2-O-Me inhibits trypsin-like proteases by binding to the active site of the enzyme. The compound forms a covalent bond with the catalytic serine residue of the enzyme, which blocks the enzymatic activity. The inhibition is reversible, and the compound can be removed from the enzyme by hydrolysis or by the action of other proteases.
Biochemical and Physiological Effects
Boc-Lys(Ac)2-O-Me has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the activity of proteases involved in tumor invasion and metastasis. It has also been shown to reduce inflammation by inhibiting the activity of proteases involved in the inflammatory response. Boc-Lys(Ac)2-O-Me has been used in the development of protease inhibitors for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Boc-Lys(Ac)2-O-Me has several advantages as a tool in lab experiments. It is a potent and specific inhibitor of trypsin-like proteases, which makes it useful in the study of protease activity and regulation. It is also stable and easy to handle, which makes it convenient for use in experiments. However, Boc-Lys(Ac)2-O-Me has some limitations. It is not effective against all proteases, and its inhibitory activity can be affected by the pH and ionic strength of the reaction mixture. In addition, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
Boc-Lys(Ac)2-O-Me has several potential future directions. It can be used in the development of new protease inhibitors for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease. It can also be used in the study of protease activity and regulation in various biological processes. Further research is needed to explore the full potential of Boc-Lys(Ac)2-O-Me and its derivatives in scientific research.
Scientific Research Applications
Boc-Lys(Ac)2-O-Me has been widely used as a tool in biochemical and physiological studies. It is a potent inhibitor of trypsin-like proteases, which makes it useful in the study of protease activity and regulation. Boc-Lys(Ac)2-O-Me has been used to investigate the role of proteases in various biological processes, including blood coagulation, inflammation, and cancer. It has also been used in the development of protease inhibitors for therapeutic purposes.
properties
IUPAC Name |
methyl 4-[(3,5-diacetyloxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)26-16-8-14(9-17(10-16)27-12(2)22)18(23)20-15-6-4-13(5-7-15)19(24)25-3/h4-10H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECZYMCOEMMLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[3,5-bis(acetyloxy)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191539.png)
![methyl 1-butyl-4-[(2-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4191547.png)
![N-benzyl-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4191550.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4191557.png)
![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)

![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4191594.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4191596.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)
![3-(2-chlorophenyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4191605.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4191609.png)
![4-[allyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4191617.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4191627.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)